

sekikaic acid selectivity for GACKIX domain

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Compound Focus: Sekikaic acid

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Frequently Asked Questions

- **FAQ 1: What is the documented selectivity profile of sekikaic acid?** Sekikaic acid demonstrates a remarkable degree of specificity for the CBP/p300 GACKIX domain. In competitive binding assays, it effectively inhibited interactions at both the MLL/c-Jun and CREB/c-Myb binding sites on GACKIX but **did not significantly inhibit** the interaction between a VP16-derived transcriptional activation domain and the related Med15 coactivator, which contains different TAD interaction motifs [1].
- **FAQ 2: What could cause a lack of observed selectivity in my cellular assay?** A perceived lack of selectivity in a complex cellular environment could be due to the presence of other coactivators that contain homologous GACKIX domains. The GACKIX motif is found not only in CBP/p300 but also in other coactivators like MED15 and ARC105 [2] [3] [4]. Even highly specific inhibitors like **sekikaic acid** have the potential to target these other proteins in a cellular setting [4]. Implementing counter-screens against these specific homologs is crucial.
- **FAQ 3: Are there more potent or selective analogs of sekikaic acid?** Yes, the structurally related natural product **lobaric acid**, a depsidone, has been shown to be more potent. Furthermore, a 2023 study identified **garcinolic acid** as a highly selective allosteric inhibitor of the CBP/p300 KIX domain, demonstrating excellent selectivity over related GACKIX motifs and a strong binding affinity (KD 1 μ M) [5].

Quantitative Data and Experimental Summary

For a quick comparison, here are the key quantitative findings for natural product inhibitors of the GACKIX domain:

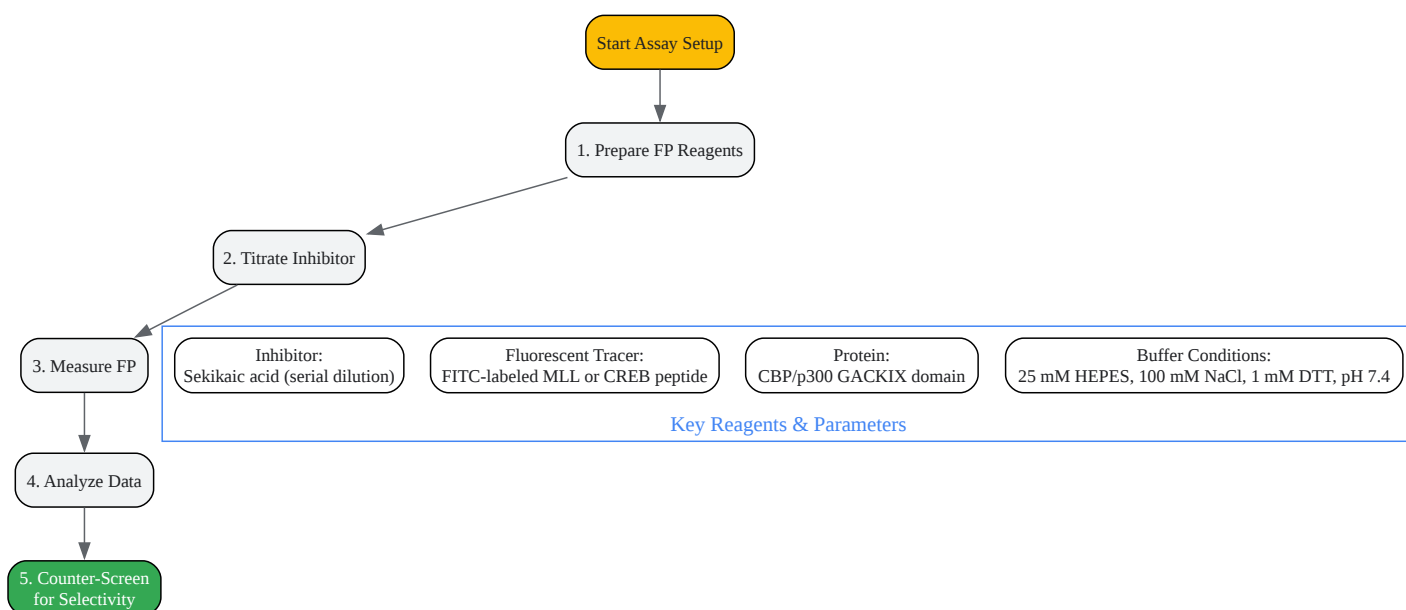
Compound Name	Class	Reported IC ₅₀ / KD	Key Findings on Selectivity
Sekikaic Acid	Depside	IC ₅₀ : 34 μM (vs MLL), 64 μM (vs CREB) [1]	Selective for GACKIX; did not inhibit VP16-Med15 interaction [1].
Lobaric Acid	Depsidone	IC ₅₀ : 17 μM (vs MLL), 25 μM (vs CREB) [1]	More potent than sekikaic acid; also targets both GACKIX sites [1].
Garcinolic Acid	Natural Product	KD: 1 μM [5]	Allosterically blocks CBP/p300 KIX with excellent selectivity over related GACKIX motifs [5].
Lecanoric Acid	Depside	Did not significantly inhibit MLL or CREB binding [1]	Lacks aliphatic side chains; demonstrates importance of chemical structure for activity [1].

Detailed Experimental Protocols

The following workflows are based on the key experiments used to characterize **sekikaic acid**'s selectivity [1].

Protocol 1: Assessing Binding and Selectivity via Fluorescence Polarization (FP)

This protocol is used to determine inhibition potency (IC₅₀) and selectivity against non-target complexes.



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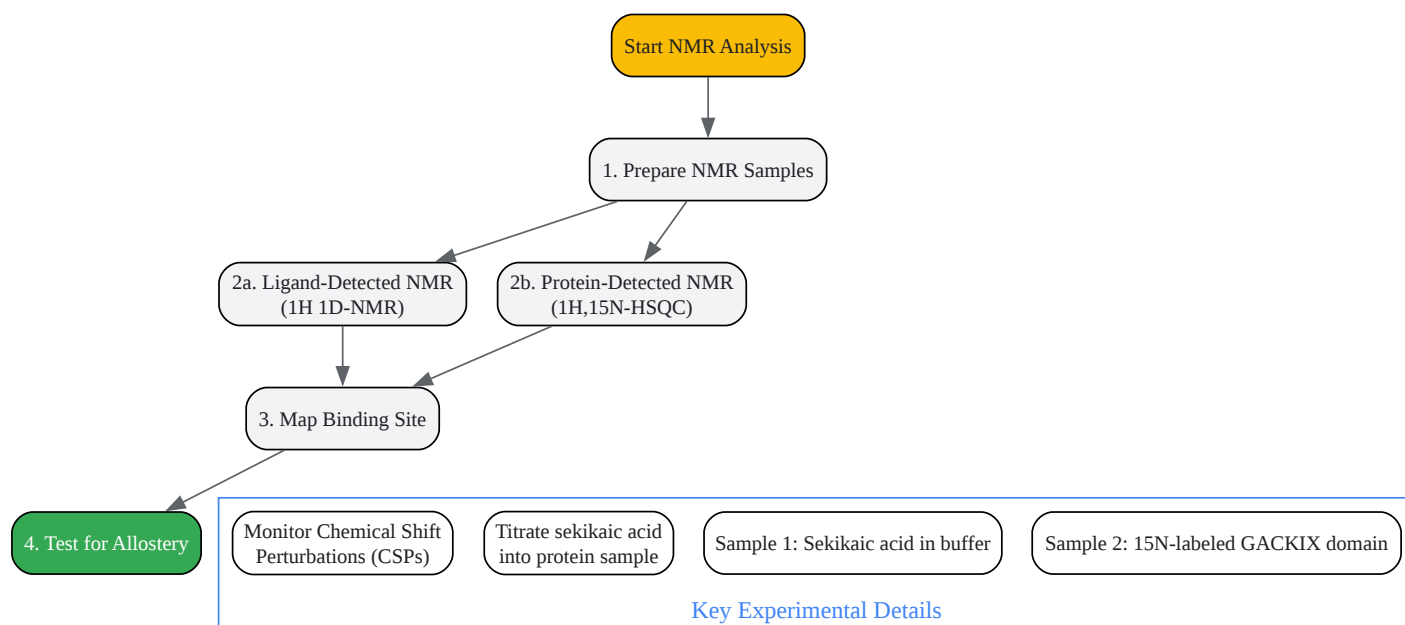
Workflow Steps:

- **Prepare FP Reagents:** Purify the GACKIX domain protein. Obtain or synthesize a fluorescein-labeled (FITC) peptide corresponding to the transcriptional activation domain of a partner like MLL (FI-MLL). Prepare assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4) [1].
- **Titrate Inhibitor:** In a multi-well plate, mix a fixed concentration of GACKIX domain and FI-MLL with serially diluted **sekikaic acid**. Include controls with no inhibitor (max signal) and no protein (min signal). Allow the mixture to equilibrate.
- **Measure FP:** Use a fluorescence plate reader to measure the polarization (in milliPolarization units, mP) of each well.
- **Analyze Data:** Plot the mP value against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

- **Counter-Screen for Selectivity:** To confirm specificity, run the same FP assay with a different protein-protein interaction pair. A key experiment from the literature was testing **sekikaic acid** against the interaction between a **VP16-derived TAD (VP2)** and the **Med15(107-357) domain**, which it did not inhibit [1].

Protocol 2: Investigating Binding Mode via NMR Spectroscopy

This protocol is used to map the binding site of **sekikaic acid** on the GACKIX domain and probe for allosteric effects.



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Workflow Steps:

- **Prepare NMR Samples:** Prepare a sample of **sekikaic acid** in a suitable NMR buffer. Express and purify uniformly ^{15}N -labeled GACKIX domain.

- **Ligand-Detected NMR (1D $^1\text{H-NMR}$):** Acquire a $^1\text{H-NMR}$ spectrum of **sekikaic acid** alone. Then, add the unlabeled GACKIX domain and observe line broadening or chemical shift perturbations of the aromatic proton resonances of **sekikaic acid**. To confirm binding is reversible, add an excess of native peptide activators (e.g., MLL, KID); the **sekikaic acid** resonances should revert to their unbound state [1].
- **Protein-Detected NMR ($^1\text{H},^{15}\text{N-HSQC}$):** Acquire a $^1\text{H},^{15}\text{N}$ -Heteronuclear Single Quantum Coherence (HSQC) spectrum of the ^{15}N -labeled GACKIX domain alone (the "fingerprint"). Titrate in unlabeled **sekikaic acid** and acquire new HSQC spectra. Note any residues that show significant chemical shift perturbations (CSPs) or line broadening.
- **Map Binding Site:** Map the residues with significant CSPs onto the known 3D structure of the GACKIX domain. For **sekikaic acid**, perturbations were observed surrounding the flexible loop near the MLL/c-Jun site (e.g., Phe612, Val608) and smaller changes near the CREB/c-Myb site (e.g., Lys662) [1].
- **Test for Allostery:** The pattern of CSPs affecting both binding surfaces provides direct evidence of allosteric communication, explaining how one molecule can inhibit two distinct interfaces [1].

Key Mechanism and Structure-Activity Insights

The unique selectivity of **sekikaic acid** is attributed to its mixed direct/allosteric binding mechanism [1]. It primarily targets the dynamic MLL/c-Jun binding surface, but the binding induces conformational changes that are transmitted via helix $\alpha 3$ and the flexible L12 loop, allosterically disrupting interactions at the distal CREB/c-Myb site [1].

Molecular dynamics simulations suggest that **sekikaic acid** and the more potent lobaric acid adopt conformations that mimic an amphipathic helix, a common feature of transcriptional activation domains. The conformational rigidity imparted by the central ring system in lobaric acid is likely responsible for its higher potency compared to the more flexible depside, **sekikaic acid**, or the inactive depside, lecanoric acid, which lacks key aliphatic side chains [1].

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